Molecular Weight & Formula Differentiation: [3,4,5-de] Parent vs. [4,5-c] and [3,4-c] Regioisomers
The parent [3,4,5-de] scaffold is the smallest fully aromatic oxazoloquinoline regioisomer, possessing a molecular formula of C₉H₆N₂O (MW 158.16) . In contrast, the closely related [4,5-c] and [3,4-c] regioisomers both share the formula C₁₀H₆N₂O (MW 170.17), representing a +12 Da mass difference and a +CH group insertion [1]. This structural distinction means the [3,4,5-de] parent offers a lower molecular-weight starting point for fragment-based drug discovery (FBDD), where every heavy atom counts toward ligand efficiency metrics. Procurement of the incorrect regioisomer introduces an additional carbon atom that alters both the scaffold's physicochemical profile and its intellectual property landscape.
| Evidence Dimension | Molecular weight & formula (unsubstituted parent scaffolds) |
|---|---|
| Target Compound Data | MW = 158.16; Formula = C₉H₆N₂O |
| Comparator Or Baseline | Oxazolo[4,5-c]quinoline: MW = 170.17, C₁₀H₆N₂O; Isoxazolo[3,4-c]quinoline: MW = 170.17, C₁₀H₆N₂O |
| Quantified Difference | ΔMW ≈ −12 Da (7.1% lower); ΔFormula = −CH |
| Conditions | Exact mass comparison based on standard atomic weights; all values from authoritative database entries for the unsubstituted parent heterocycles |
Why This Matters
The 12-Da mass reduction directly improves ligand efficiency indices (LE = 1.4 × pIC₅₀ / heavy-atom count), making the [3,4,5-de] scaffold preferable for fragment-based discovery where molecular weight ≤ 300 Da is mandated.
- [1] iChemistry. Isoxazolo[3,4-c]quinoline(8CI,9CI) – CAS 232-94-0. Molecular Formula C₁₀H₆N₂O; Molecular Weight 170.16744. Available at: https://www.ichemistry.cn (accessed 2026-05-11). View Source
